3-iodo-5,6-dimethoxy-1H-indazole
Overview
Description
3-Iodo-5,6-dimethoxy-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as core structures in pharmaceuticals
Mechanism of Action
Target of Action
Indazole derivatives, such as 3-iodo-5,6-dimethoxy-1H-indazole, have been found to have a wide variety of medicinal applications . They can act as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . They also play a role in the treatment of diseases induced by CHK1, CHK2, and SGK kinases, such as cancer .
Mode of Action
Indazole derivatives are known to inhibit, regulate, and/or modulate their targets, leading to changes in cell biology . For example, they can inhibit the activity of kinases, which are enzymes that modify other proteins by chemically adding phosphate groups .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involving its targets. For instance, the inhibition of phosphoinositide 3-kinase δ can affect the PI3K/AKT/mTOR pathway, which is involved in cell survival, growth, and proliferation .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in. For instance, if it inhibits kinases involved in cell growth and proliferation, it could potentially slow down or stop the growth of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-5,6-dimethoxy-1H-indazole typically involves the iodination of 5,6-dimethoxy-1H-indazole. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an organic solvent like acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, minimizing by-products and optimizing the purity of the final product.
Types of Reactions:
Substitution Reactions: The iodine atom in this compound can be replaced by other nucleophiles through substitution reactions. Common reagents include sodium azide, which can replace iodine with an azide group.
Oxidation Reactions: The methoxy groups can undergo oxidation to form aldehydes or carboxylic acids. Reagents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: The compound can be reduced using reagents like lithium aluminum hydride to yield the corresponding amine.
Common Reagents and Conditions:
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution under reflux.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Major Products:
Substitution: 3-Azido-5,6-dimethoxy-1H-indazole.
Oxidation: this compound-2-carboxylic acid.
Reduction: this compound-2-amine.
Scientific Research Applications
3-Iodo-5,6-dimethoxy-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of novel materials with unique electronic properties.
Comparison with Similar Compounds
3-Iodo-5-methoxy-1H-indazole: Lacks one methoxy group, which may alter its reactivity and biological activity.
5,6-Dimethoxy-1H-indazole: Lacks the iodine atom, resulting in different chemical properties and applications.
3-Bromo-5,6-dimethoxy-1H-indazole:
Uniqueness: 3-Iodo-5,6-dimethoxy-1H-indazole is unique due to the presence of both iodine and methoxy groups, which confer distinct chemical and biological properties. The iodine atom enhances its reactivity in substitution reactions, while the methoxy groups increase its solubility and potential for biological interactions.
Properties
IUPAC Name |
3-iodo-5,6-dimethoxy-2H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IN2O2/c1-13-7-3-5-6(4-8(7)14-2)11-12-9(5)10/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKOKWILNDGZBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(NN=C2C=C1OC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670366 | |
Record name | 3-Iodo-5,6-dimethoxy-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944904-29-4 | |
Record name | 3-Iodo-5,6-dimethoxy-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944904-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodo-5,6-dimethoxy-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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